Cas no 128719-90-4 (5-Heptenoic acid,7-[(1S,2R,3R,4R)-3-[(1E,3R)-3-hydroxy-4-(4-iodophenoxy)-1-buten-1-yl]-7-oxabicyclo[2.2.1]hept-2-yl]-,(5Z)-)

5-Heptenoic acid,7-[(1S,2R,3R,4R)-3-[(1E,3R)-3-hydroxy-4-(4-iodophenoxy)-1-buten-1-yl]-7-oxabicyclo[2.2.1]hept-2-yl]-,(5Z)- structure
128719-90-4 structure
Product Name:5-Heptenoic acid,7-[(1S,2R,3R,4R)-3-[(1E,3R)-3-hydroxy-4-(4-iodophenoxy)-1-buten-1-yl]-7-oxabicyclo[2.2.1]hept-2-yl]-,(5Z)-
CAS-nummer:128719-90-4
MF:C23H29IO5
MW:512.377839803696
CID:140945
PubChem ID:5311175
Update Time:2025-04-19

5-Heptenoic acid,7-[(1S,2R,3R,4R)-3-[(1E,3R)-3-hydroxy-4-(4-iodophenoxy)-1-buten-1-yl]-7-oxabicyclo[2.2.1]hept-2-yl]-,(5Z)- Chemische en fysische eigenschappen

Naam en identificatie

    • 5-Heptenoic acid,7-[(1S,2R,3R,4R)-3-[(1E,3R)-3-hydroxy-4-(4-iodophenoxy)-1-buten-1-yl]-7-oxabicyclo[2.2.1]hept-2-yl]-,(5Z)-
    • 5-Heptenoic acid,7-[(1S,2R,3R,4R)-3-[(1E,3R)-3-hydroxy-4-(4-iodophenoxy)-1-buten-1-yl]-7-oxabi...
    • 7-[(1S,2R,3R,4R)-3-[(1E,3R)-3-HYDROXY-4-(4-IODOPHENOXY)-1-BUTENYL]-7-OXABICYCLO[2.2.1]HEPT-2-YL]-5Z-HEPTENOIC ACID
    • I-BOP
    • (5Z)-7-[(1S,2R,3R,4R)-3-[(1E,3R)-3-Hydroxy-4-(4-iodophenoxy)-1-buten-1-yl]-7-oxabicyclo[2.2.1]hept-2-yl]-5-heptenoic acid
    • UYFMSCHBODMWON-JCPFAPSOSA-N
    • (5Z)-7-[(1S,4R)-3β-[(1E,3R)-3-Hydroxy-4-(p-iodophenoxy)-1-butenyl]-7-oxabicyclo[2.2.1]heptane-2α-yl]-5-heptenoic acid
    • BDBM82512
    • Q27078018
    • 7-(3-(3-hydroxy-4-(4'-iodophenoxy)-1-butenyl)-7-oxabicyclo(2.2.1)heptan-2-yl)-5'-heptenoic acid
    • GTPL1938
    • (Z)-7-[(1S,4R,5R,6R)-5-[(E,3R)-3-hydroxy-4-(4-iodophenoxy)but-1-enyl]-7-oxabicyclo[2.2.1]heptan-6-yl]hept-5-enoic acid
    • (Z)-7-[(1S,2R,3R,4R)-3-[(E,3R)-3-hydroxy-4-(4-iodophenoxy)but-1-enyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid
    • 128719-90-4
    • CAS_128719-90-4
    • 7-[(1S,2R,3R,4R)-3-[(1E,3R)-3-HYDROXY-4-(4-IODOPHENOXY)-1-BUTENYL]-7-OXABICYCLO[2.2.1]HEPT-2-YL]-5Z-
    • CHEMBL2113346
    • AKOS040754711
    • HY-116431
    • (1S-(1alpha,2alpha(Z),3beta(1E,3S*),4alpha))-7-(3-(3-Hydroxy-4-(4-iodophenoxy)-1-butenyl)-7-oxabicyclo(2.2.1)hept-2-yl)-5-heptenoic acid
    • [1S-[1.alpha.,2.alpha.(Z),3.beta.(1E,3S*),4.alpha.]]-7-[3-[3-Hydroxy-4-(4-iodophenoxy)-1-butenyl]-7-oxabicyclo[2.2.1]hept-2-yl]-5-heptenoic acid
    • (Z)-7-((1S,4R,5R,6R)-5-((E,3R)-3-hydroxy-4-(4-iodophenoxy)but-1-enyl)-7-oxabicyclo(2.2.1)heptan-6-yl)hept-5-enoic acid
    • CS-0065465
    • Inchi: 1S/C23H29IO5/c24-16-7-10-18(11-8-16)28-15-17(25)9-12-20-19(21-13-14-22(20)29-21)5-3-1-2-4-6-23(26)27/h1,3,7-12,17,19-22,25H,2,4-6,13-15H2,(H,26,27)/b3-1-,12-9+/t17-,19-,20-,21+,22-/m1/s1
    • InChI-sleutel: UYFMSCHBODMWON-HBHIRWTLSA-N
    • LACHT: IC1C=CC(=CC=1)OC[C@@H](/C=C/[C@H]1[C@H]2CC[C@@H]([C@@H]1C/C=C\CCCC(=O)O)O2)O

Berekende eigenschappen

  • Exacte massa: 512.10600
  • Monoisotopische massa: 512.10597g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 5
  • Zware atoomtelling: 29
  • Aantal draaibare bindingen: 11
  • Complexiteit: 570
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 5
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 2
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 4
  • Topologisch pooloppervlak: 76Ų

Experimentele eigenschappen

  • Vlampunt: 华氏:57.2 °F
    摄氏:14 °C
  • PSA: 75.99000
  • LogboekP: 4.58190
  • Kleur/vorm: 10 mg/mL in ethanol

5-Heptenoic acid,7-[(1S,2R,3R,4R)-3-[(1E,3R)-3-hydroxy-4-(4-iodophenoxy)-1-buten-1-yl]-7-oxabicyclo[2.2.1]hept-2-yl]-,(5Z)- Beveiligingsinformatie

  • Symbool: GHS02 GHS07
  • Signaalwoord:Danger
  • Gevaarverklaring: H225-H319
  • Waarschuwingsverklaring: P210-P280-P305+P351+P338-P337+P313-P403+P235
  • Vervoersnummer gevaarlijk materiaal:UN1170 - class 3 - PG 2 - Ethanol, solution
  • WGK Duitsland:2
  • Code gevarencategorie: 11
  • Veiligheidsinstructies: 7-16
  • Identificatie van gevaarlijk materiaal: F
  • Opslagvoorwaarde:−20°C

5-Heptenoic acid,7-[(1S,2R,3R,4R)-3-[(1E,3R)-3-hydroxy-4-(4-iodophenoxy)-1-buten-1-yl]-7-oxabicyclo[2.2.1]hept-2-yl]-,(5Z)- Prijsmeer >>

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5-Heptenoic acid,7-[(1S,2R,3R,4R)-3-[(1E,3R)-3-hydroxy-4-(4-iodophenoxy)-1-buten-1-yl]-7-oxabicyclo[2.2.1]hept-2-yl]-,(5Z)- Gerelateerde literatuur

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